ethyl 2-{[(5-{[(4-tert-butylphenyl)carbonyl]amino}-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate
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Overview
Description
ETHYL 2-{[(5-{[4-(TERT-BUTYL)BENZOYL]AMINO}-1-PHENYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}BENZOATE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, a benzoate ester, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[(5-{[4-(TERT-BUTYL)BENZOYL]AMINO}-1-PHENYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}BENZOATE typically involves multiple steps, including amination, reduction, esterification, and condensation reactions. One common synthetic route starts with the preparation of 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation, reduction, and esterification to form the desired pyrazole derivative . The reaction conditions often involve the use of concentrated sulfuric acid, ethanol, and other reagents to facilitate the transformations.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[(5-{[4-(TERT-BUTYL)BENZOYL]AMINO}-1-PHENYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrazole ring and benzoate ester.
Common Reagents and Conditions
Common reagents used in these reactions include acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and solvents (e.g., ethanol, dichloromethane). Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
ETHYL 2-{[(5-{[4-(TERT-BUTYL)BENZOYL]AMINO}-1-PHENYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 2-{[(5-{[4-(TERT-BUTYL)BENZOYL]AMINO}-1-PHENYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and benzoate esters, such as:
- 1-Methyl-5-(triphenylmethyl)amino-1H-pyrazol-4-yl derivatives
- tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate
Uniqueness
ETHYL 2-{[(5-{[4-(TERT-BUTYL)BENZOYL]AMINO}-1-PHENYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}BENZOATE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C30H30N4O4 |
---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
ethyl 2-[[5-[(4-tert-butylbenzoyl)amino]-1-phenylpyrazole-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C30H30N4O4/c1-5-38-29(37)23-13-9-10-14-25(23)32-28(36)24-19-31-34(22-11-7-6-8-12-22)26(24)33-27(35)20-15-17-21(18-16-20)30(2,3)4/h6-19H,5H2,1-4H3,(H,32,36)(H,33,35) |
InChI Key |
SVKRWPMSGOOFCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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